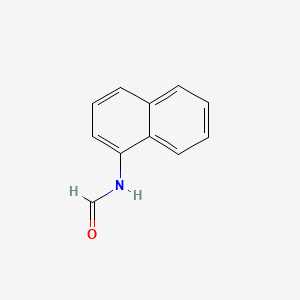

N-(Naphthalen-1-yl)formamid

Übersicht

Beschreibung

Formamide, N-1-naphthalenyl-, also known as N-Formyl-1-naphthylamine, is a compound with the molecular formula C11H9NO . It is derived from 1-Acetylnaphthalene and is used in the preparation of S (-)-1- (1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog. It is also used in the preparation of ®- (+)-1- (1-naphthyl)ethylamine as an intermediate of cinacalcet .

Molecular Structure Analysis

The molecular structure of formamide, N-1-naphthalenyl-, involves a carbonyl and an amino group, both capable of forming strong hydrogen bonds . The formamide molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds .Physical and Chemical Properties Analysis

Formamide, N-1-naphthalenyl-, has a molecular weight of 199.25 . Its boiling point is predicted to be 420.7±24.0 °C, and its density is predicted to be 1.108±0.06 g/cm3 . The pKa is predicted to be 15.43±0.23 .Wissenschaftliche Forschungsanwendungen

Fungizide Anwendungen

N-(Naphthalen-1-yl)formamid: wurde auf seine potenzielle Verwendung als neuartiges Fungizid untersucht. Forschungen zeigen, dass Derivate dieser Verbindung, wie z. B. N-(Naphthalen-1-yl)phenazin-1-carboxamid (NNPCN), hemmende Wirkungen gegen den Pflanzenpathogen Rhizoctonia solani aufweisen . Diese Verbindung stört die Zellwand und zellulären Organellen, was zur Hemmung des Pilzwachstums führt.

Untersuchung des molekularen Mechanismus

Die Fähigkeit der Verbindung, Pilzzellen auf molekularer Ebene zu beeinflussen, wurde zur Untersuchung der Hemmungsmechanismen genutzt. Techniken wie Transkriptomsequenzierung und Reverse Molecular Docking wurden eingesetzt, um die Bindungsart mit wichtigen Zielmolekülen und die daraus resultierenden physiologischen Veränderungen zu verstehen .

Entwicklung von Leitstrukturen

This compound: Derivate werden als Leitstrukturen für die Entwicklung neuer Fungizide untersucht. Die Forschung konzentriert sich auf die Optimierung der Struktur für verbesserte Wirksamkeit und geringere Umweltbelastung .

Organische Synthese

Derivate von This compound wurden für den Einsatz in der organischen Chemie synthetisiert. So wurden beispielsweise (Naphthalen-1-yl-selenyl)essigsäurederivate unter Verwendung verwandter Verbindungen hergestellt, was die Vielseitigkeit des Naphthylmoleküls in der Synthese zeigt .

Spektroskopische Analyse

Die Struktur der Verbindung wurde mithilfe spektroskopischer Methoden untersucht, was für die Bestätigung der Identität und Reinheit der synthetisierten Derivate unerlässlich ist. Dies ist für die Entwicklung von Arzneimitteln und anderen chemischen Produkten unerlässlich .

Biologische Funktionen und antimykotische Eigenschaften

Organoselenverbindungen, die aus Derivaten von This compound synthetisiert werden können, sind für ihre biologische Bedeutung und ihre antimykotischen Eigenschaften bekannt. Diese Verbindungen werden auf ihre potenziellen gesundheitlichen Vorteile und ihre Verwendung bei der Behandlung von Pilzinfektionen untersucht .

Einführung von Elektrophilen und Nukleophilen

Die Derivate der Verbindung werden verwendet, um elektrophiles oder nukleophiles Selen in organische Moleküle einzubringen. Dies ist wichtig, um Verbindungen mit spezifischer Reaktivität und Eigenschaften für verschiedene chemische Reaktionen zu erzeugen .

Anreicherungsanalyse

This compound: und seine Derivate können in der Genontologie und Metabolismusweg-Anreicherungsanalyse verwendet werden. Dies hilft beim Verständnis der biologischen Prozesse und Pfade, die von diesen Verbindungen beeinflusst werden, was für die Medikamentenentwicklung wertvoll ist .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-(Naphthalen-1-yl)formamide is the fungus Rhizoctonia solani . This compound acts as a fungicide, inhibiting the growth and development of the fungus .

Mode of Action

N-(Naphthalen-1-yl)formamide interacts with its target by affecting the microscopic morphology of R. solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Biochemical Pathways

The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

solani suggest that it is able to penetrate the fungal cell wall and interact with internal structures .

Result of Action

The result of N-(Naphthalen-1-yl)formamide’s action is the inhibition of R. solani growth. The treated mycelium produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus, including hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .

Eigenschaften

IUPAC Name |

N-naphthalen-1-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRYTQQVSFZYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212694 | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6330-51-4 | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6330-51-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

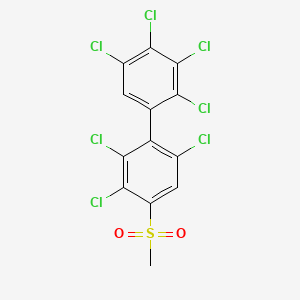

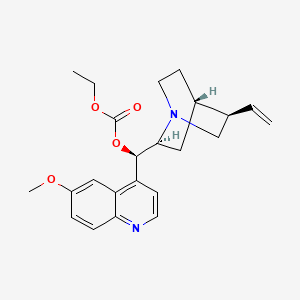

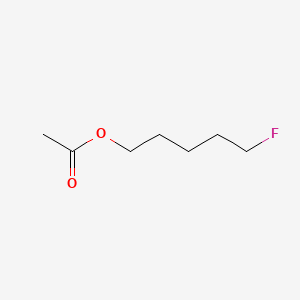

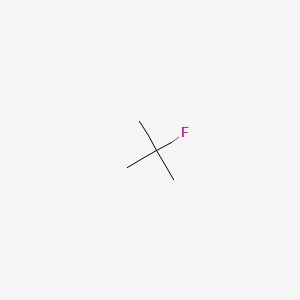

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.